molecular formula C12H9FOS B6354999 3-Fluoro-4-(phenylthio)phenol CAS No. 1350814-74-2

3-Fluoro-4-(phenylthio)phenol

Cat. No. B6354999
M. Wt: 220.26 g/mol
InChI Key: WXTQSKOGGDGMHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(phenylthio)phenol, also known as 4-Fluoro-3-phenylthiophenol, is an organofluorine compound that is used in a variety of scientific research applications. This compound is a valuable building block for the synthesis of more complex molecules and its unique properties make it an important tool in a number of areas.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-Fluoro-4-(phenylthio)phenol involves the introduction of a fluorine atom and a phenylthio group onto a phenol ring.

Starting Materials
Phenol, Fluorine gas, Phenylthiol, Sodium hydroxide, Sodium bicarbonate, Sulfuric acid, Acetone, Ethanol

Reaction
Step 1: Dissolve phenol in acetone and add sodium hydroxide. Heat the mixture to 60-70°C., Step 2: Bubble fluorine gas through the mixture for several hours until the desired level of fluorination is achieved., Step 3: Add phenylthiol to the mixture and heat to 80-90°C for several hours., Step 4: Add sodium bicarbonate to the mixture to neutralize the excess sodium hydroxide., Step 5: Extract the product with ethyl acetate and wash with water., Step 6: Dry the product with anhydrous sodium sulfate., Step 7: Dissolve the product in ethanol and add sulfuric acid to protonate the phenol group., Step 8: Filter the product and wash with ethanol to obtain 3-Fluoro-4-(phenylthio)phenol.

Scientific Research Applications

3-Fluoro-4-(phenylthio)phenol has a wide range of applications in scientific research. It is used as a building block in the synthesis of more complex molecules, such as amino acids, peptides, and other bioactive molecules. It is also used in the synthesis of fluorinated drugs, such as fluoxetine, and in the synthesis of fluorinated polymers. Additionally, 3-Fluoro-4-(phenylthio)phenol is used in the synthesis of fluorinated dyes and drugs, as well as in the synthesis of fluorinated polymers.

Mechanism Of Action

The mechanism of action of 3-Fluoro-4-(phenylthio)phenol is not fully understood. It is known to be a potent inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs, hormones, and other compounds. Additionally, it is thought to have an effect on the metabolism of certain neurotransmitters, such as serotonin and dopamine.

Biochemical And Physiological Effects

3-Fluoro-4-(phenylthio)phenol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs, hormones, and other compounds. Additionally, it has been shown to have an effect on the metabolism of certain neurotransmitters, such as serotonin and dopamine. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects in animal models.

Advantages And Limitations For Lab Experiments

3-Fluoro-4-(phenylthio)phenol has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it a useful tool for synthesizing more complex molecules. Additionally, it is relatively stable, which makes it useful for long-term storage. However, it is also highly toxic, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for 3-Fluoro-4-(phenylthio)phenol. One potential direction is the development of new synthesis methods for the compound. Additionally, further research could be done to explore the biochemical and physiological effects of the compound, as well as its potential applications in drug synthesis and development. Additionally, further research could be done to explore the potential use of the compound in the synthesis of fluorinated polymers and dyes, as well as its potential applications in the development of new drugs. Finally, research could be done to explore the potential use of the compound in the development of new diagnostic tools and medical treatments.

properties

IUPAC Name

3-fluoro-4-phenylsulfanylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FOS/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h1-8,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTQSKOGGDGMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(phenylthio)phenol

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